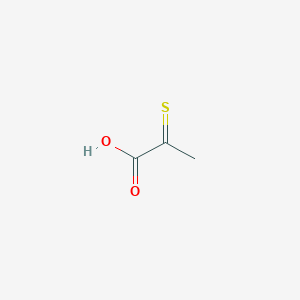
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is an organic compound known for its unique structure and properties It is a derivative of dibenzoylmethane and is characterized by the presence of two phenyl groups and a phenylethyl group attached to a propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of dibenzoylmethane with styrene in the presence of a catalyst. The reaction typically involves the use of gold (III) chloride and silver trifluoromethanesulfonate as catalysts in dichloromethane. The reaction mixture is stirred at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves recrystallization and column chromatography to obtain analytically pure this compound.
化学反应分析
Types of Reactions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications in drug development.
作用机制
The mechanism of action of 1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protection against oxidative stress . It may also interact with other cellular targets, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the phenylethyl group.
1,3-Diphenyl-2-propanone: Contains a ketone group instead of the diketone structure.
Dibenzoylmethane: A simpler analog with only two phenyl groups attached to a propane-1,3-dione backbone.
Uniqueness
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties
属性
| 116140-58-0 | |
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-2-(1-phenylethyl)propane-1,3-dione |
InChI |
InChI=1S/C23H20O2/c1-17(18-11-5-2-6-12-18)21(22(24)19-13-7-3-8-14-19)23(25)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChI 键 |
ULGQTBRDPIFGFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)



![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)


![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
